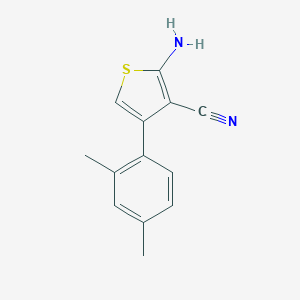
2-アミノ-4-(2,4-ジメチルフェニル)-3-チオフェンカルボニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(2,4-dimethylphenyl)-3-thiophenecarbonitrile is a heterocyclic compound that features a thiophene ring substituted with an amino group, a dimethylphenyl group, and a nitrile group
科学的研究の応用
2-Amino-4-(2,4-dimethylphenyl)-3-thiophenecarbonitrile has several applications in scientific research:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2,4-dimethylphenyl)-3-thiophenecarbonitrile can be achieved through several methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is advantageous due to its simplicity and the availability of starting materials.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the Gewald reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the reaction and subsequent purification steps.
化学反応の分析
Types of Reactions
2-Amino-4-(2,4-dimethylphenyl)-3-thiophenecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiophene derivatives.
作用機序
The mechanism of action of 2-Amino-4-(2,4-dimethylphenyl)-3-thiophenecarbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or modulating signaling pathways .
類似化合物との比較
Similar Compounds
Thiophene Derivatives: Compounds like ethyl 2-amino-4-phenylthiophene-3-carboxylate share structural similarities and exhibit comparable chemical properties.
Pyrimidine Derivatives: These compounds also feature nitrogen-containing heterocycles and are used in similar applications.
Uniqueness
2-Amino-4-(2,4-dimethylphenyl)-3-thiophenecarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, dimethylphenyl group, and nitrile group on the thiophene ring makes it a versatile compound for various applications.
生物活性
2-Amino-4-(2,4-dimethylphenyl)-3-thiophenecarbonitrile is a compound that has garnered interest in recent years due to its potential biological activities. Its structure, featuring a thiophene ring and a carbonitrile group, positions it as a candidate for various pharmacological applications. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.
The biological activity of 2-Amino-4-(2,4-dimethylphenyl)-3-thiophenecarbonitrile primarily involves its interaction with specific molecular targets within cells. The presence of the thiophene moiety enhances its ability to interact with various enzymes and receptors involved in cellular signaling pathways.
- Inhibition of Kinases : Preliminary studies suggest that this compound may inhibit certain kinases involved in cancer cell proliferation. Specific attention has been given to its effects on the MAPK/ERK pathway, which is crucial in many cancer types.
- Antioxidant Activity : The compound has shown potential antioxidant properties, which can contribute to its protective effects against oxidative stress in cells.
- Anti-inflammatory Effects : There are indications that this compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Table 1: Biological Activities of 2-Amino-4-(2,4-dimethylphenyl)-3-thiophenecarbonitrile
Case Studies
Several case studies have explored the therapeutic potential of 2-Amino-4-(2,4-dimethylphenyl)-3-thiophenecarbonitrile:
- Cancer Research : A study conducted on various cancer cell lines demonstrated that treatment with this compound led to significant growth inhibition in BRAF-mutant melanoma cells. The mechanism was attributed to G0/G1 phase cell cycle arrest and induction of apoptosis.
- Neuroprotection : In a model of neuroinflammation, administration of the compound resulted in decreased levels of inflammatory markers and improved neuronal survival rates, suggesting potential applications in neurodegenerative diseases.
- Cardiovascular Studies : Research indicated that this compound could modulate endothelin receptor activity, potentially offering new avenues for treating hypertension and related cardiovascular disorders.
特性
IUPAC Name |
2-amino-4-(2,4-dimethylphenyl)thiophene-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2S/c1-8-3-4-10(9(2)5-8)12-7-16-13(15)11(12)6-14/h3-5,7H,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGLGYIFILCDSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=C2C#N)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














